molecular formula C62H89CoN13O17PS B1253759 Sulfitocobalamin

Sulfitocobalamin

Cat. No.: B1253759
M. Wt: 1410.4 g/mol
InChI Key: IUJJHFFFUXMHFY-ATSHILDLSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfitocobalamin, also known as this compound, is a useful research compound. Its molecular formula is C62H89CoN13O17PS and its molecular weight is 1410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Role and Mechanism of Action

Sulfitocobalamin (SO3Cbl−) is recognized for its ability to interact with various biomolecules in the body. It is involved in the synthesis of coenzyme forms of vitamin B12, which are essential for several enzymatic reactions, including:

  • Methionine Synthase Activity : this compound has been shown to promote methionine synthase activity, which is crucial for converting homocysteine to methionine, an important amino acid involved in protein synthesis and methylation processes .
  • Protection Against Oxidative Stress : Research indicates that this compound may prevent the scavenging of cobalamin by xenobiotics, thereby maintaining higher levels of bioactive forms of vitamin B12 in tissues .

Neurological Disorders

This compound has garnered attention for its potential use in treating neurological disorders, particularly those associated with oxidative stress such as Alzheimer's disease. Preliminary studies suggest that it may be more effective than conventional forms of vitamin B12 in alleviating symptoms related to cognitive decline . However, further clinical trials are necessary to substantiate these claims.

Vitamin B12 Deficiency Treatment

As a form of vitamin B12, this compound can be utilized in treating deficiencies. Its unique properties may enhance absorption and bioavailability compared to other forms such as cyanocobalamin or hydroxocobalamin . This application is particularly relevant for populations at risk of deficiency, including vegetarians and individuals with malabsorption syndromes.

Synthesis and Isolation Studies

Recent studies have focused on synthesizing this compound through various methods that ensure high yield and purity. For instance, a method involving glutathione has been reported to facilitate the synthesis of this compound from other cobalamin derivatives .

Comparative Studies on Bioactivity

A comparative study evaluated the bioactivity of this compound against other forms of vitamin B12 in animal models. The results indicated that this compound demonstrated superior efficacy in promoting the accumulation of biologically active coenzyme forms within tissues, particularly in the liver and brain .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Neurological DisordersPotential treatment for cognitive decline related to oxidative stress
Vitamin B12 DeficiencyEffective in treating deficiencies with enhanced absorption
Biochemical ResearchRole in methionine synthase activity and protection against xenobiotics

Properties

Molecular Formula

C62H89CoN13O17PS

Molecular Weight

1410.4 g/mol

IUPAC Name

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite

InChI

InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;;/m1../s1

InChI Key

IUJJHFFFUXMHFY-ATSHILDLSA-K

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(/C(=C(/C7=NC(=CC8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3]

Synonyms

cobalaminsulfonic acid
sulfitocobalamin
sulphitocobalamin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.